2-Methyl-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol
Description
Historical Development and Significance
The pyrazolo[1,5-a]pyrimidine (PP) scaffold emerged as a pharmacologically relevant structure in the mid-20th century, with early synthetic routes relying on cyclocondensation reactions between 3-aminopyrazoles and β-dicarbonyl compounds. Initial interest in PP derivatives centered on their sedative properties, exemplified by zaleplon and indiplon, which target GABA~A~ receptors. Over time, the scaffold’s versatility became evident through its integration into kinase inhibitors, anticancer agents, and photophysical materials. The discovery of PP-based Trk inhibitors like larotrectinib and entrectinib marked a paradigm shift in targeted cancer therapies, underscoring the scaffold’s adaptability to diverse biological targets.
Classification within Heterocyclic Chemistry
Pyrazolo[1,5-a]pyrimidines belong to the fused bicyclic heterocycles, combining a pyrazole ring (five-membered, two adjacent nitrogen atoms) with a pyrimidine ring (six-membered, two nitrogen atoms at positions 1 and 3). This arrangement confers:
- Electron-deficient character due to the pyrimidine ring’s conjugation.
- Planar geometry , enabling π-stacking interactions with aromatic residues in enzyme active sites.
- Bioisosteric potential , serving as analogs for purines and other bioactive heterocycles.
Table 1: Key Structural Features of Pyrazolo[1,5-a]pyrimidines
| Feature | Chemical Implication | Biological Relevance |
|---|---|---|
| Pyrazole ring | Stabilizes tautomeric forms | Enhances binding to hydrophobic pockets |
| Pyrimidine ring | Participates in hydrogen bonding | Mimics nucleotide cofactors |
| Position 7 hydroxyl | Acts as hydrogen bond donor/acceptor | Critical for kinase inhibition |
Focus on 2-Methyl-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol
This derivative features three distinct substituents:
- 2-Methyl group : Enhances lipophilicity and steric bulk, potentially improving membrane permeability.
- 5-[(Methylsulfonyl)methyl] : Introduces a strong electron-withdrawing sulfonyl group, which may modulate electronic interactions with target proteins.
- 7-Hydroxyl group : Facilitates hydrogen bonding with catalytic lysine or aspartate residues in kinases.
Synthetic routes to this compound likely involve:
Importance in Medicinal Chemistry Research
The compound’s structural motifs align with key requirements for kinase inhibition:
Properties
IUPAC Name |
2-methyl-5-(methylsulfonylmethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S/c1-6-3-8-10-7(5-16(2,14)15)4-9(13)12(8)11-6/h3-4,11H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJUFXGTNHXLTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2N1)CS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Methyl-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol involves several steps. Typically, the synthetic route includes the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
2-Methyl-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where halogenated derivatives react with nucleophiles like amines or thiols to form substituted products
Scientific Research Applications
Pharmacological Properties
1. Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds, including 2-Methyl-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol, exhibit significant antitumor properties. These compounds can inhibit thymidine phosphorylase, an enzyme associated with tumor growth and metastasis. Inhibition of this enzyme can lead to reduced tumor proliferation and enhanced efficacy of chemotherapeutic agents .
2. mTOR Inhibition
The compound has been identified as a potential inhibitor of the mechanistic target of rapamycin (mTOR), a crucial regulator of cell growth and metabolism. Inhibition of mTOR signaling pathways is a promising strategy in cancer therapy, particularly for tumors that are resistant to conventional treatments .
3. Anti-inflammatory Effects
Pyrazolo[1,5-a]pyrimidines have shown promise in mitigating inflammatory responses. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them candidates for treating conditions such as rheumatoid arthritis and other autoimmune diseases .
Case Study 1: Antitumor Efficacy
In a study conducted by Chui et al., several pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit thymidine phosphorylase. The findings demonstrated that certain modifications to the pyrazolo structure enhanced antitumor activity significantly. The study highlighted the importance of structural optimization in developing effective anticancer agents .
Case Study 2: mTOR Inhibition
A patent filed in 2011 detailed the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine compounds as mTOR inhibitors. The results indicated that these compounds could effectively reduce tumor growth in preclinical models by interfering with mTOR signaling pathways. This research underscores the potential application of this compound in targeted cancer therapies .
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and disrupting the associated biochemical pathways. This inhibition can lead to the suppression of cancer cell growth or the modulation of other biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents at the 5- and 7-positions, influencing physicochemical and biological properties:
Key Observations :
- Electron-withdrawing groups (e.g., methylsulfonyl, trifluoromethyl) improve stability and receptor binding compared to electron-donating groups (e.g., phenylthio) .
- Hydroxyl vs. keto group : Protic solvents (e.g., acetic acid) favor 7-ol formation, while aprotic solvents yield 7-one derivatives, affecting solubility and reactivity .
Biological Activity
2-Methyl-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C8H10N4O2S
- Molecular Weight: 218.25 g/mol
- IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological effects:
-
Antitumor Activity
- Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor properties by inhibiting thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. The inhibition of TP leads to decreased production of 2-deoxy-D-ribose, thereby suppressing tumor proliferation .
-
Antimicrobial Effects
- The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with notable Minimum Inhibitory Concentration (MIC) values indicating its potential as an antimicrobial agent .
- CNS Activity
- Enzymatic Inhibition
Table 1: Summary of Biological Activities
Detailed Research Findings
A study conducted by El-Shafei et al. emphasized the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidines, indicating that specific substitutions on the pyrazole ring could enhance biological activity against cancer cell lines . Another investigation into the compound's antimicrobial properties revealed that it exhibited a strong inhibitory effect against Pseudomonas aeruginosa with an MIC value as low as 0.21 μM .
Q & A
Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidin-7-ol derivatives?
The most widely used method involves cyclocondensation of 3-aminopyrazole derivatives with β-diketones or β-ketoesters under reflux in protic solvents like acetic acid. For example:
- Step 1 : React 5-methyl-3-amino-1H-pyrazole with 1,1,1-trifluoro-4-methoxy-4-(4-tolyl)-but-3-en-2-one in acetic acid under reflux for 16 hours.
- Step 2 : Extract with chloroform, wash with water, and purify via recrystallization (hexane) to obtain crystalline products (79% yield) .
Alternative routes include BPC-mediated amidation for carboxamide derivatives, as seen in cathepsin inhibitor synthesis .
Q. How is the structural planarity of the pyrazolo[1,5-a]pyrimidine core confirmed experimentally?
X-ray crystallography is the gold standard. Studies show the fused pyrazolo-pyrimidine ring system is nearly planar , with maximum deviations of 0.014 Å from the mean plane. Dihedral angles between substituents (e.g., 4-tolyl groups) and the core range from 14.1° to 1.27° , depending on steric/electronic effects . Planarity is critical for π-π stacking interactions in enzyme binding .
Q. What spectroscopic techniques are essential for characterizing these compounds?
- 1H/13C NMR : Key for confirming substitution patterns. The hydroxyl proton in pyrazolo[1,5-a]pyrimidin-7-ol derivatives appears as a singlet at δ ~12.4 ppm (DMSO-d6), which disappears upon oxidation to pyrimidinones .
- HRMS : Validates molecular weight (e.g., C16H13N4O at m/z 277.1084 [M+H]+) .
- IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) groups .
Advanced Research Questions
Q. How do solvent choices (protic vs. aprotic) influence product formation?
Protic solvents (e.g., acetic acid) favor pyrazolo[1,5-a]pyrimidin-7-ol formation due to hydrogen-bond stabilization of intermediates. In contrast, aprotic solvents (e.g., toluene) promote oxidation to pyrazolo[1,5-a]pyrimidin-7(4H)-one via keto-enol tautomerism. For example:
| Solvent | Product | Yield |
|---|---|---|
| Acetic acid | -OH derivative (4g) | 62–79% |
| Toluene | -one derivative (5) | >90% |
| This solvent-dependent reactivity is confirmed by NMR monitoring of hydroxyl proton disappearance . |
Q. What strategies address low yields in trifluoromethyl-substituted derivatives?
Trifluoromethyl groups introduce steric bulk and electron-withdrawing effects, reducing yields by ~20% compared to non-fluorinated analogs. Mitigation strategies include:
Q. How do structural modifications at position 5 affect biological activity?
Substituents at position 5 significantly modulate target affinity:
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity data across studies?
Contradictions often arise from assay conditions or substituent positional isomers . For example:
- Cathepsin inhibition : N-butylcarboxamide derivatives show IC50 = 25 µM in one study but 45 µM in another . This variability may stem from differences in enzyme isoforms or buffer pH.
- Anticancer activity : Trifluoromethyl derivatives exhibit apoptosis induction in PubChem data but not in kinase inhibition assays . This suggests context-dependent mechanisms, requiring target-specific validation (e.g., siRNA knockdown or crystallography).
Q. Why do some analogs fail to replicate reported pharmacological effects?
- Metabolic instability : The 7-OH group in pyrazolo[1,5-a]pyrimidin-7-ol is prone to glucuronidation, reducing bioavailability. Methyl or ethyl ether analogs (e.g., 7-OCH3) improve metabolic stability .
- Off-target effects : N,N-dimethylaminoethylamine side chains (e.g., in compound B2357277) may interact with non-target kinases, necessitating selectivity profiling using kinome-wide screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
